tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate
Overview
Description
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate is a compound that features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate include other tert-butyl carbamates and cyclohexyl derivatives. Examples include:
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (1R,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both tert-butyl and acetamido groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
Overview
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS No. 251947-21-4) is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an acetamido group. Understanding its biological activity involves exploring its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Structure : The compound contains a cyclohexyl framework, which is significant for its biological activity due to steric effects and conformational flexibility.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may modulate the activity of certain biological pathways, potentially influencing processes such as:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, modifying their activity and leading to physiological responses.
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.
- Cytotoxicity Assays : Cytotoxicity studies indicate that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Study Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:
- Animal Models : Experiments using animal models have demonstrated that the compound can reduce tumor growth in xenograft models, suggesting its efficacy in cancer treatment.
- Toxicology Assessments : Safety evaluations indicate a favorable toxicity profile at therapeutic doses, making it a candidate for further development.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of carbamate derivatives, including this compound. The findings revealed that modifications to the cyclohexyl ring significantly impacted cytotoxicity against breast cancer cells, with optimal activity observed at specific substitutions on the ring structure.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogens. The results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial therapies.
Properties
IUPAC Name |
tert-butyl N-(4-acetamidocyclohexyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHOBRXKBHPNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178017 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251947-21-4 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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